molecular formula C18H20F2N4O3S B6530565 2,6-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946201-17-8

2,6-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6530565
CAS No.: 946201-17-8
M. Wt: 410.4 g/mol
InChI Key: HZNLVKIHTXJKQC-UHFFFAOYSA-N
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Description

This compound features a benzamide core with 2,6-difluoro substitutions on the aromatic ring, a sulfonylethyl linker, and a 4-(pyridin-2-yl)piperazine moiety. The fluorine atoms enhance electronegativity and metabolic stability, while the sulfonyl group improves solubility.

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O3S/c19-14-4-3-5-15(20)17(14)18(25)22-8-13-28(26,27)24-11-9-23(10-12-24)16-6-1-2-7-21-16/h1-7H,8-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNLVKIHTXJKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of fluorine atoms at the 2 and 6 positions can be achieved through electrophilic fluorination reactions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyridine ring through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and more.

Scientific Research Applications

2,6-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemicals, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of viral replication in infectious diseases.

Comparison with Similar Compounds

Structural Features

The benzamide scaffold is shared among several compounds, but substituents dictate divergent applications:

Compound Name / ID Core Structure Key Substituents Molecular Weight Primary Use
Target Compound Benzamide 2,6-Difluoro; sulfonylethyl-4-(pyridin-2-yl)piperazine Not provided Presumed medicinal†
PZ15227 Benzamide Chlorophenyl, cyclohexenyl, triazole, trifluoromethylsulfonyl 1484.13 Research chemical†
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Benzamide 2,3-Dichlorophenyl; ethoxymethoxy ~340 (est.) Herbicide
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Pyridinecarboxamide 2,4-Difluorophenyl; trifluoromethylphenoxy ~438 (est.) Herbicide

Physicochemical Properties

  • Solubility : The target compound’s sulfonyl group and pyridinyl-piperazine likely improve aqueous solubility compared to agrochemical analogs, which prioritize lipophilicity for plant membrane penetration.
  • Metabolic Stability : Fluorine atoms in the target compound and diflufenican reduce oxidative metabolism, enhancing half-life .

Research Findings and Implications

  • Synthetic Complexity : The target compound’s synthesis is likely less challenging than PZ15227, which requires multi-step heterocyclic assembly . However, regioselective fluorination may necessitate specialized reagents.
  • Structure-Activity Relationships (SAR) :
    • Fluorine Positioning : 2,6-Difluoro substitution on benzamide (target) vs. 2,4-difluoro in diflufenican may alter binding pocket interactions.
    • Piperazine vs. Triazole : PZ15227’s triazole linker enables protein degradation, whereas the target’s piperazine may favor receptor binding .

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